molecular formula C12H13F3N2O2 B1405182 2,3,5-Trifluoro-4-(4-methylpiperazin-1-yl)benzoic acid CAS No. 812643-49-5

2,3,5-Trifluoro-4-(4-methylpiperazin-1-yl)benzoic acid

Cat. No.: B1405182
CAS No.: 812643-49-5
M. Wt: 274.24 g/mol
InChI Key: LGPZFOWYMRRNOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5-Trifluoro-4-(4-methylpiperazin-1-yl)benzoic acid is a fluorinated aromatic carboxylic acid derivative It is characterized by the presence of three fluorine atoms and a 4-methylpiperazin-1-yl group attached to the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Trifluoro-4-(4-methylpiperazin-1-yl)benzoic acid typically involves the following steps:

    Fluorination: Introduction of fluorine atoms to the aromatic ring through electrophilic fluorination.

    Piperazine Substitution: Reaction of the fluorinated aromatic compound with 4-methylpiperazine under basic conditions.

    Carboxylation: Introduction of the carboxyl group through carboxylation reactions, often using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. Catalysts and solvents are selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trifluoro-4-(4-methylpiperazin-1-yl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.

    Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

    Substituted Derivatives: Depending on the nucleophile used.

    Oxidized or Reduced Forms: Depending on the reaction conditions.

Scientific Research Applications

2,3,5-Trifluoro-4-(4-methylpiperazin-1-yl)benzoic acid has several scientific research applications:

    Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.

    Material Science: In the development of fluorinated polymers and materials with unique properties.

    Biological Studies: As a probe to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 2,3,5-Trifluoro-4-(4-methylpiperazin-1-yl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance binding affinity through hydrogen bonding and hydrophobic interactions. The piperazine moiety can interact with specific protein sites, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2,3,5-Trifluoro-4-(4-methylpiperidin-1-yl)benzoic acid: Similar structure but with a piperidine ring instead of piperazine.

    2,3,5-Trifluoro-4-(4-methylmorpholin-1-yl)benzoic acid: Similar structure but with a morpholine ring.

Uniqueness

2,3,5-Trifluoro-4-(4-methylpiperazin-1-yl)benzoic acid is unique due to the presence of the piperazine ring, which provides distinct pharmacological properties and binding interactions compared to its analogs.

Properties

IUPAC Name

2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O2/c1-16-2-4-17(5-3-16)11-8(13)6-7(12(18)19)9(14)10(11)15/h6H,2-5H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPZFOWYMRRNOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C(=C2F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,5-Trifluoro-4-(4-methylpiperazin-1-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2,3,5-Trifluoro-4-(4-methylpiperazin-1-yl)benzoic acid
Reactant of Route 3
Reactant of Route 3
2,3,5-Trifluoro-4-(4-methylpiperazin-1-yl)benzoic acid
Reactant of Route 4
Reactant of Route 4
2,3,5-Trifluoro-4-(4-methylpiperazin-1-yl)benzoic acid
Reactant of Route 5
Reactant of Route 5
2,3,5-Trifluoro-4-(4-methylpiperazin-1-yl)benzoic acid
Reactant of Route 6
2,3,5-Trifluoro-4-(4-methylpiperazin-1-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.